molecular formula C10H10N2OS B13602658 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one

4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one

Cat. No.: B13602658
M. Wt: 206.27 g/mol
InChI Key: ZKXSFOOFQOLTEL-ONEGZZNKSA-N
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Description

4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that the compound can bind to targets such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylimidazo[2,1-b]thiazol-5-ylmethanamine
  • 6-Methylimidazo[2,1-b]thiazol-5-ylmethanol

Uniqueness

4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one is unique due to its specific structure, which combines both imidazole and thiazole rings with a butenone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

(E)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C10H10N2OS/c1-7(13)3-4-9-8(2)11-10-12(9)5-6-14-10/h3-6H,1-2H3/b4-3+

InChI Key

ZKXSFOOFQOLTEL-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(N2C=CSC2=N1)/C=C/C(=O)C

Canonical SMILES

CC1=C(N2C=CSC2=N1)C=CC(=O)C

Origin of Product

United States

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